

In-Depth Technical Guide: Properties and Applications of GSK1016790A, a Potent TRPV4 Agonist

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Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

Cat. No.: B042414

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For Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identification: While the CAS number 195062-57-8 was provided, extensive research indicates this number is primarily associated with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene, a reagent for organic synthesis. The biologically active compound that fits the detailed inquiry for an in-depth technical guide is GSK1016790A, a potent Transient Receptor Potential Vanilloid 4 (TRPV4) channel agonist. This guide will focus on GSK1016790A, which is correctly identified by CAS Number 942206-85-1.

Executive Summary

GSK1016790A is a highly potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This non-selective cation channel is a crucial transducer of a wide array of physical and chemical stimuli, playing a significant role in numerous physiological processes. GSK1016790A has emerged as an invaluable pharmacological tool for elucidating the function of TRPV4 in various biological systems, both in vitro and in vivo. Its high potency, with EC50 values in the low nanomolar range, and selectivity over other TRP channels make it a superior research tool compared to less potent agonists like 4 α -Phorbol 12,13-didecanoate (4 α -PDD).

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and established experimental applications of GSK1016790A. It includes detailed summaries of its mechanism of action, downstream signaling pathways, and protocols for key experimental assays, aimed at facilitating its effective use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1016790A is essential for its proper handling, storage, and use in experimental settings.

Property	Value
Chemical Name	N-[(1S)-1-[[4-[(2S)-2-[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide
Synonyms	GSK101
CAS Number	942206-85-1
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂
Molecular Weight	655.61 g/mol
Appearance	White to off-white solid/powder
Purity	≥97% (HPLC)
Solubility	DMSO: ≥15 mg/mL Ethanol: ~10 mg/mL Water: Insoluble or slightly soluble
Storage Conditions	Store as a solid at -20°C for up to 4 years. Stock solutions in DMSO or ethanol can be stored at -80°C for up to one year. It is recommended to prepare aqueous solutions fresh daily.

Biological Activity and Quantitative Data

GSK1016790A is a potent agonist of the TRPV4 channel, inducing cation influx, primarily Ca^{2+} , upon activation. Its efficacy has been demonstrated across various species and cell types.

Assay Type	Cell Line/Tissue	Species	EC ₅₀ Value	Reference(s)
Ca ²⁺ Influx	HEK293 cells expressing human TRPV4	Human	2.1 nM	[1][2]
Ca ²⁺ Influx	HEK293 cells expressing mouse TRPV4	Mouse	18 nM	[1][2]
Ca ²⁺ Influx	HeLa cells expressing mouse TRPV4	Mouse	3.3 nM	[3]
Whole-cell event frequency	Primary human microvascular endothelial cells	Human	26.9 nM	[4]
Cytoplasmic Aggregation of TRPV4	HEK293 T-REx cells expressing TRPV4	Human	31 nM	[5]
Ca ²⁺ Influx	Choroid plexus epithelial cells	Not Specified	34 nM	

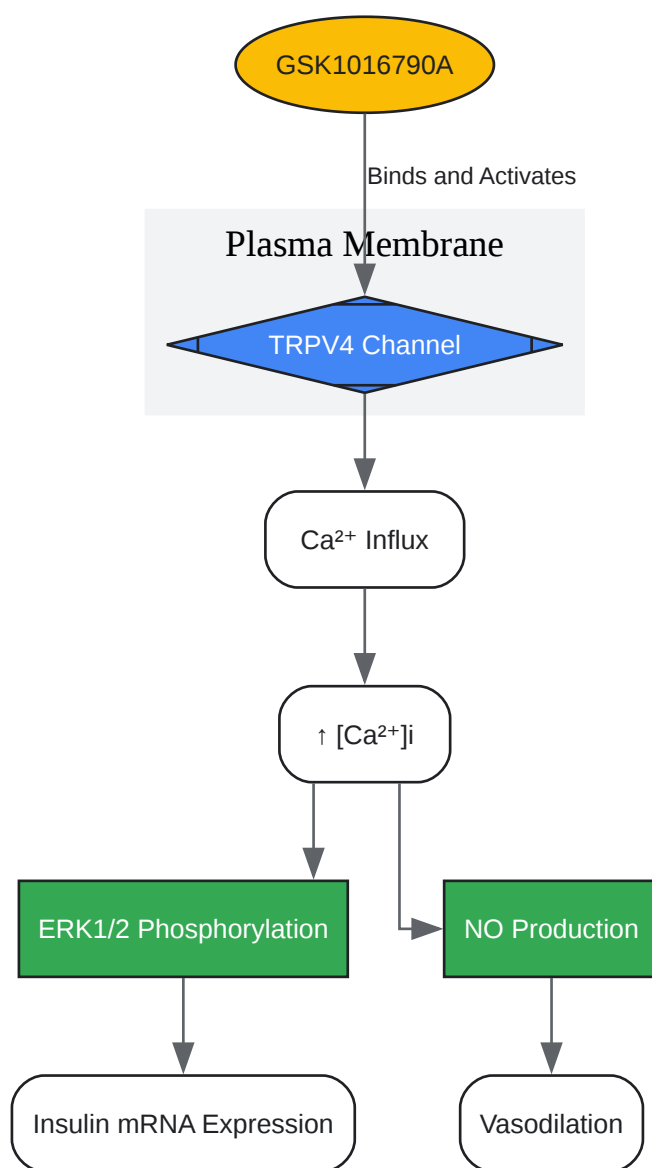
GSK1016790A exhibits high selectivity for TRPV4, showing no significant activity at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 μM .[\[2\]](#)

Mechanism of Action and Signaling Pathways

Activation of the TRPV4 channel by GSK1016790A initiates a cascade of intracellular events, primarily driven by the influx of Ca^{2+} . The key signaling pathways implicated are detailed below.

Primary Signaling Cascade

GSK1016790A binding to the TRPV4 channel leads to its opening and a subsequent influx of cations, most notably Ca^{2+} . This elevation in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) activates a variety of downstream signaling molecules. Key among these are the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the production of Nitric Oxide (NO).

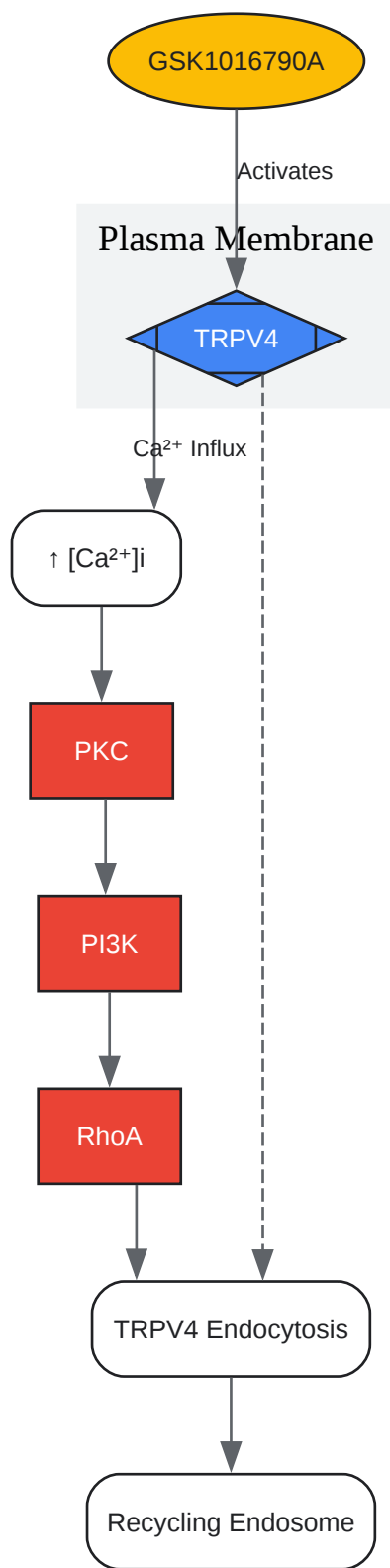


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Caption: Primary signaling cascade upon GSK1016790A activation of TRPV4.

Regulation of TRPV4 Channel Trafficking

Prolonged stimulation with GSK1016790A has been shown to induce the endocytosis of TRPV4 channels from the plasma membrane. This process is a form of feedback regulation and is dependent on Ca^{2+} influx. The signaling pathways controlling this trafficking event involve Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.



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Caption: Signaling pathway for GSK1016790A-induced TRPV4 endocytosis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing GSK1016790A, synthesized from published literature.

In Vitro Calcium Imaging

This protocol is designed to measure changes in intracellular calcium concentration in response to GSK1016790A stimulation in cultured cells.

Materials:

- Cultured cells (e.g., HEK293 expressing TRPV4, or primary endothelial cells)
- Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+}
- GSK1016790A stock solution (in DMSO)
- Microplate reader with fluorescence capabilities or a fluorescence microscope

Procedure:

- Cell Plating: Seed cells onto a 96-well black-walled, clear-bottom plate (for plate reader assays) or glass-bottom dishes (for microscopy) and culture to the desired confluency.
- Dye Loading:
 - Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., 2.5 μM Fura-2 AM) and Pluronic F-127 (e.g., 0.01% w/v) in HBSS containing Ca^{2+} .
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
- Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

- Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence for a few minutes to establish a stable signal.
- Stimulation and Measurement:
 - Add GSK1016790A diluted to the desired final concentration in HBSS to the cells.
 - Immediately begin recording the fluorescence signal over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and emission of ~520 nm.
- Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities (F_{340}/F_{380} for Fura-2) or as a change in fluorescence relative to baseline ($\Delta F/F_0$ for Fluo-4).

Cell Preparation

Plate cells in 96-well plate
or glass-bottom dish

Load cells with Fura-2 AM
or Fluo-4 AM in HBSS

Wash cells to remove
excess dye

Experiment

Measure baseline
fluorescence

Add GSK1016790A

Record fluorescence
over time

Data Analysis

Calculate F340/F380 ratio
or $\Delta F/F_0$

Plot response curves
and determine EC_{50}

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References

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